molecular formula C40H52N2O4 B103085 Testosterone enantate benzilic acid hydrazone CAS No. 18625-33-7

Testosterone enantate benzilic acid hydrazone

Cat. No.: B103085
CAS No.: 18625-33-7
M. Wt: 624.9 g/mol
InChI Key: PTVXYACXDYZNID-JKXGKYMWSA-N
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Description

Testosterone enantate benzilic acid hydrazone (TEBH) is a synthetic androgen ester and a long-acting prodrug of testosterone, making it a valuable compound for scientific research. With the molecular formula C 40 H 52 N 2 O 4 and a molar mass of 624.87 g/mol, its structure combines a testosterone enantate backbone with a benzilic acid hydrazone moiety, which confers unique pharmacokinetic properties . This configuration allows for a very slow release of active testosterone when administered via intramuscular injection in oil-based formulations, resulting in a prolonged duration of action compared to conventional testosterone esters . As a research chemical, TEBH is useful for a range of applications, particularly in studying androgen receptor (AR) signaling and the physiological effects of sustained androgen delivery . Its primary mechanism of action involves hydrolysis to free testosterone, which then binds to and activates intracellular androgen receptors. This testosterone-receptor complex translocates to the cell nucleus, where it modulates the transcription of specific genes, leading to various anabolic and androgenic effects . Historically, this compound has been used in clinical studies, often in combination with estradiol esters, to investigate hormone replacement therapy, particularly for managing menopausal symptoms such as vasomotor symptoms and for assessing its impact on sexual function and well-being in surgically menopausal women . Researchers employ this compound as an analytical standard for HPLC and in the development of pharmaceutical products . Its unique stereochemistry, featuring six defined stereocenters and E/Z isomerization, also makes it a subject of interest in chemical and structural studies . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

CAS No.

18625-33-7

Molecular Formula

C40H52N2O4

Molecular Weight

624.9 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C40H52N2O4/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44)/t32-,33-,34-,35-,38-,39-/m0/s1

InChI Key

PTVXYACXDYZNID-JKXGKYMWSA-N

SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CC[C@]34C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of testosterone enantate benzilic acid hydrazone involves the esterification of testosterone with enanthic acid (heptanoic acid) and the subsequent reaction with benzilic acid hydrazone. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the esterification and hydrazone formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in oil-based formulations for intramuscular injection .

Chemical Reactions Analysis

Types of Reactions

Testosterone enantate benzilic acid hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Testosterone and enanthic acid.

    Oxidation: Oxidized derivatives of testosterone.

    Reduction: Hydrazine derivatives.

Scientific Research Applications

Clinical Applications

Hormone Replacement Therapy (HRT)
TEBH is primarily used in HRT for peri- and postmenopausal women. It is often combined with estradiol benzoate and estradiol dienanthate to alleviate menopausal symptoms such as hot flashes, mood swings, and bone density loss. The combination has shown efficacy in improving quality of life in postmenopausal women .

Suppression of Lactation
TEBH has also been employed to suppress lactation in postpartum women. Clinical formulations containing TEBH have been administered as a single intramuscular injection to inhibit milk production effectively .

Pharmacokinetics

The pharmacokinetics of TEBH reveal its prolonged action due to its formulation as a long-acting injectable. Following administration, testosterone levels rise significantly, maintaining therapeutic levels for extended periods. Studies have shown that a single dose can sustain elevated testosterone levels for up to 28 days .

Case Studies and Clinical Trials

  • Study on Menopausal Women
    A clinical trial involving 79 women receiving TEBH (150 mg) alongside estradiol (7.5 mg) demonstrated significant improvements in menopausal symptoms without adverse effects on endometrial health. This study highlighted the safety profile of TEBH when used in conjunction with estrogens .
  • Lactation Suppression Study
    In another study assessing the efficacy of TEBH in suppressing lactation, postpartum women were administered a single intramuscular injection containing TEBH and estradiol components. The results indicated effective suppression of lactation with minimal side effects, supporting its use in clinical settings .

Comparative Data Table

Application Dosage Efficacy Notes
Hormone Replacement Therapy150 mg TEBH + 7.5 mg EstradiolSignificant symptom reliefAdministered every 4-8 weeks
Suppression of LactationSingle IM injectionEffective suppressionUsed postpartum
Bone Density Improvement150 mg TEBH + EstrogensImproved bone densityMonitored over 12 months

Mechanism of Action

Testosterone enantate benzilic acid hydrazone acts as a prodrug of testosterone. Upon intramuscular injection, it is slowly hydrolyzed to release testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The compound’s long-lasting action is due to the slow release of testosterone from the esterified form .

Comparison with Similar Compounds

Structural and Chemical Properties

TEBAH distinguishes itself from other testosterone esters through its benzilic acid hydrazone group , which replaces the traditional ester or ketone functionalities. Key structural comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group at C3/C17 Stereocenters
TEBAH C₄₀H₅₂N₂O₄ 624.86 C3: Benzilic acid hydrazone; C17: Heptanoate 6
Testosterone Enanthate C₂₆H₄₀O₃ 400.61 C17: Heptanoate 5
Testosterone Cypionate C₂₇H₄₀O₃ 412.61 C17: Cyclopentylpropionate 5
Testosterone Propionate C₂₂H₃₂O₃ 344.49 C17: Propionate 5

Pharmacokinetic Profiles

TEBAH’s isomerization equilibrium (2:1 syn:anti) in solution contrasts with the single-configuration stability of other esters . Comparative pharmacokinetic parameters are inferred from clinical studies:

Compound Cₘₐₓ (Plasma) Tₘₐₓ (Hours) Half-Life (Days) Administration Route
TEBAH ~930 ng/dL 24–48 Not reported Intramuscular
Testosterone Enanthate 214–231 ng/dL 72 4–5 Intramuscular
Testosterone Cypionate ~250 ng/dL 72 8 Intramuscular

TEBAH’s higher Cₘₐₓ (930 ng/dL) in clinical trials suggests enhanced bioavailability or slower hepatic clearance, though its esterase-mediated hydrolysis kinetics remain uncharacterized .

Biological Activity

Testosterone enantate benzilic acid hydrazone (TEBH) is a synthetic androgen and anabolic steroid, recognized for its prolonged biological activity as a prodrug of testosterone. This article explores its synthesis, biological mechanisms, pharmacological effects, and clinical implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Properties:

  • IUPAC Name: Testosterone 17β-enantate 3-benzilic acid hydrazone
  • Molecular Formula: C₄₀H₅₂N₂O₄
  • Molar Mass: 624.87 g/mol
  • CAS Number: 18625-33-7

TEBH is synthesized through the esterification of testosterone with enanthic acid followed by the reaction with benzilic acid hydrazone. The synthesis typically employs anhydrous solvents and catalysts to ensure high yield and purity .

TEBH acts as a prodrug that releases testosterone upon hydrolysis after intramuscular injection. The released testosterone binds to androgen receptors in various tissues, initiating a cascade of genomic actions that promote anabolic effects such as muscle growth and fat metabolism. The slow release profile of TEBH allows for sustained therapeutic effects, making it advantageous for clinical applications .

Anabolic Effects

TEBH exhibits significant anabolic properties, which have been demonstrated in various studies:

  • Muscle Growth: Clinical trials indicate that TEBH administration leads to substantial increases in lean body mass and muscle strength among hypogonadal men .
  • Fat Distribution: Studies suggest a favorable impact on body fat distribution, promoting a reduction in visceral fat .

Androgenic Effects

The compound also displays androgenic activities, influencing secondary sexual characteristics:

  • Libido Enhancement: In postmenopausal women receiving TEBH, improvements in libido and sexual function were noted compared to placebo groups .
  • Mood Regulation: Some studies report that TEBH can improve mood and reduce depressive symptoms in individuals with testosterone deficiency .

Clinical Applications

TEBH has been explored for various therapeutic uses:

  • Hormone Replacement Therapy (HRT): Effective in treating testosterone deficiency in men and women.
  • Anabolic Steroid Therapy: Used in muscle-wasting diseases to promote recovery and muscle regeneration.
  • Research Applications: Utilized in studies examining the role of androgens in metabolic processes and gene expression modulation .

Case Studies

Case Study 1: Testosterone Replacement Therapy
In a double-blind study involving 150 postmenopausal women, those treated with TEBH showed significant improvements in sexual desire and overall well-being compared to those receiving placebo. The treatment was well-tolerated with minimal side effects reported .

Case Study 2: Anabolic Effects in Hypogonadal Men
A clinical trial assessed the effects of TEBH on muscle mass among hypogonadal men over 12 weeks. Results indicated an average increase of 5 kg in lean body mass, with participants reporting enhanced physical performance and strength gains .

Comparative Analysis with Similar Compounds

Compound NameDuration of ActionAdministration RouteUnique Features
Testosterone EnantateLong-lastingIntramuscularEsterified form with moderate release rate
Testosterone CypionateModerateIntramuscularDifferent ester group; shorter duration
Testosterone PropionateShort-actingIntramuscularRapid release; requires frequent dosing
This compoundVery long-lastingIntramuscularUnique hydrazone moiety; sustained release

Safety Profile and Side Effects

While TEBH is generally well-tolerated, potential side effects include:

  • Cardiovascular Risks: Increased risk of thromboembolic events has been observed.
  • Liver Function Impairment: Monitoring liver enzymes is recommended due to possible hepatotoxicity associated with steroid use .

Q & A

What established synthetic routes are available for Testosterone Enantate Benzilic Acid Hydrazone, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A solvent-free approach using Eaton’s reagent (P₂O₅/MeSO₃H) as a catalyst has been reported for analogous hydrazone formations. This method facilitates nucleophilic addition via hydrogen bonding activation of carbonyl groups, achieving yields of 90–96% under mild conditions . Key variables include reaction time (longer durations for electron-withdrawing substituents) and substituent electronic effects (electron-donating groups enhance reaction rates) . Purification often employs column chromatography or recrystallization, with characterization via NMR and mass spectrometry.

What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming hydrazone tautomerism (e.g., E/Z isomerism) and ring-chain equilibria. For example, 1H^1H-NMR chemical shifts between δ 7.5–8.5 ppm indicate aromatic protons in benzilic acid derivatives, while δ 1.0–2.5 ppm corresponds to testosterone’s aliphatic backbone . Discrepancies in structural assignments (e.g., hydroxypyrazoline vs. hydrazone forms) can be resolved using variable-temperature NMR or X-ray crystallography to stabilize specific tautomers . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

How should researchers assess the stability of this compound under varying storage conditions?

Basic Research Question
Stability studies require accelerated degradation testing (e.g., exposure to heat, light, or humidity) followed by HPLC or UPLC-MS analysis to quantify decomposition products. Light-resistant containers are recommended to prevent photolytic degradation, as seen in related testosterone esters . For long-term stability, lyophilization or storage at –20°C in inert atmospheres minimizes hydrolysis and oxidation. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard conditions.

How do electronic effects of substituents on benzilic acid influence the synthesis efficiency of hydrazone derivatives?

Advanced Research Question
Substituents on the benzilic acid moiety significantly impact reaction kinetics. Electron-donating groups (e.g., –OCH₃) increase nucleophilicity, accelerating hydrazone formation and improving yields (e.g., 95% vs. 85% for electron-withdrawing –NO₂ groups) . Conversely, steric hindrance from bulky substituents may reduce conversion rates. Researchers should optimize substituent choice using Hammett plots or DFT calculations to correlate electronic parameters with reaction outcomes.

What methodologies resolve structural contradictions in hydrazone tautomerism observed in NMR studies?

Advanced Research Question
Contradictions in tautomeric equilibria (e.g., linear E-hydrazone vs. cyclic forms) require multi-technique validation. For example, combining NOESY NMR with IR spectroscopy identifies hydrogen bonding patterns that stabilize specific tautomers . Dynamic NMR experiments at varying temperatures quantify equilibrium constants, while X-ray crystallography provides definitive structural assignments. Computational models (e.g., DFT) can simulate tautomeric energy landscapes to guide experimental design.

How can computational methods elucidate the catalytic mechanism of Eaton’s reagent in hydrazone synthesis?

Advanced Research Question
Density Functional Theory (DFT) simulations reveal that Eaton’s reagent activates carbonyl groups via hydrogen bonding, lowering the energy barrier for nucleophilic attack by hydrazine. Transition state analysis identifies rate-determining steps, such as proton transfer from P₂O₅ to the carbonyl oxygen . Kinetic isotope effects (KIEs) and isotopic labeling experiments further validate mechanistic pathways. These insights enable catalyst optimization (e.g., adjusting P₂O₅ concentration) to enhance regioselectivity.

How should researchers address dosage contradictions in preclinical studies of testosterone-hydrazone formulations?

Advanced Research Question
Discrepancies in effective dosages (e.g., 90 mg vs. 150 mg in menopausal symptom studies) may arise from differences in pharmacokinetic parameters (e.g., ester hydrolysis rates) or co-administered drugs (e.g., estradiol) . To reconcile data, researchers should standardize variables such as:

  • Animal models : Use ovariectomized rodents for menopause simulations.
  • Bioanalytical methods : Quantify serum testosterone levels via LC-MS/MS.
  • Formulation variables : Compare release profiles of hydrazone vs. ester prodrugs.
    Meta-analyses of dose-response curves across studies can identify optimal therapeutic windows.

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